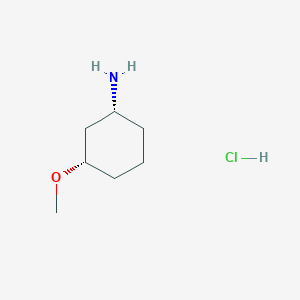

cis-3-Methoxy-cyclohexylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

cis-3-Methoxy-cyclohexylamine hydrochloride is a chiral amine compound with potential applications in various fields, including organic synthesis and pharmaceutical research. Its unique stereochemistry makes it an interesting subject for scientific studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Methoxy-cyclohexylamine hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method is the asymmetric cycloaddition reaction, where a chiral source is used to induce the formation of two chiral centers in the target product . The reaction conditions are usually mild, and the process is designed to be cost-effective and suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound often involves the use of readily available raw materials and efficient catalytic systems. The process is optimized for high yield and purity, making it feasible for large-scale manufacturing .

Analyse Des Réactions Chimiques

Types of Reactions

cis-3-Methoxy-cyclohexylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Cis-3-Methoxy-cyclohexylamine hydrochloride is investigated for its potential therapeutic effects. Research indicates its utility in the development of new drugs targeting various conditions, including:

- Neurological Disorders : Studies suggest that compounds with similar structures may influence neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety.

- Anticancer Agents : Research has explored the compound's ability to inhibit tumor growth, particularly in specific cancer cell lines.

Pharmacological Studies

The compound is used in pharmacological studies to understand its mechanism of action and effects on biological systems. Key areas include:

- Receptor Binding Studies : Investigations into how cis-3-Methoxy-cyclohexylamine interacts with specific receptors can provide insights into its potential as a drug candidate.

- Toxicology Assessments : Evaluating the safety profile of the compound is crucial for its development into therapeutic agents.

Materials Science

In materials science, this compound is explored for its role in synthesizing novel materials, including:

- Polymer Chemistry : Its amine functionality allows it to act as a curing agent or crosslinker in polymer formulations.

- Nanomaterials : The compound may be utilized in the synthesis of nanoparticles that have applications in drug delivery systems.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry examined the neuropharmacological effects of derivatives of cis-3-Methoxy-cyclohexylamine. The results indicated that certain derivatives exhibited selective serotonin reuptake inhibition, suggesting potential antidepressant properties.

Case Study 2: Antitumor Activity

Research conducted by a team at a leading cancer research institute evaluated the antitumor activity of this compound against various cancer cell lines. The findings revealed significant cytotoxic effects, particularly against breast cancer cells, highlighting its potential as an anticancer agent.

Mécanisme D'action

The mechanism of action of cis-3-Methoxy-cyclohexylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1R,3S)-3-Aminocyclopentanol hydrochloride

- (1R,3S)-3-Amino-1-cyclopentanol

Uniqueness

cis-3-Methoxy-cyclohexylamine hydrochloride is unique due to its specific stereochemistry and the presence of a methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .

Activité Biologique

cis-3-Methoxy-cyclohexylamine hydrochloride is a chiral amine compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure allows for diverse biological activities, making it a subject of research for potential therapeutic applications.

- Molecular Formula : C10H15ClN2O

- Molecular Weight : 202.69 g/mol

- CAS Number : 1821738-84-4

- Stereochemistry : Chiral, with specific configurations influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. As a ligand, it can modulate the activity of these targets, influencing several biochemical pathways. The compound's amine group facilitates nucleophilic interactions, allowing it to participate in various biochemical reactions.

Pharmacological Potential

Research indicates that this compound has potential applications in:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown significant activity against HT-29 colon cancer cells and MCF-7 breast cancer cells with IC50 values in the nanomolar range .

- Neuropharmacology : The compound's ability to cross the blood-brain barrier may allow it to influence neurological pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit specific enzymatic activities and modulate cellular responses. For example, studies have shown that compounds with similar structures can reverse drug resistance in cancer cells by inhibiting P-glycoprotein (P-gp), a protein associated with drug efflux .

| Study Type | Cell Line | Observed Activity | IC50 |

|---|---|---|---|

| In Vitro | HT-29 | Cytotoxicity | 9 nM |

| In Vitro | MCF-7 | Cytotoxicity | 17 nM |

| In Vitro | HEK293 | P-gp inhibition | Not specified |

In Vivo Studies

Animal studies have further elucidated the pharmacokinetics and pharmacodynamics of the compound. For example, administration in male Sprague-Dawley rats at a dose of 20 mg/kg revealed multiple metabolites in plasma and urine, indicating significant metabolic activity .

Case Studies

-

Case Study on Cancer Treatment :

A study involving a derivative of this compound showed promising results in reducing tumor volume in mice models when combined with conventional chemotherapy agents. The compound was found to enhance the efficacy of these agents by reversing drug resistance mechanisms . -

Neuroprotective Effects :

Another investigation into the neuroprotective effects of this compound highlighted its potential role in mitigating neuronal damage in models of neurodegeneration. The compound demonstrated a capacity to regulate oxidative stress markers and improve cognitive functions in treated animals .

Propriétés

IUPAC Name |

(1R,3S)-3-methoxycyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHNATIEYBXEGU-HHQFNNIRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCC[C@H](C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.